N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
Description
This compound is a benzamide derivative featuring a complex structure with a 3,5-dimethyl-substituted benzamide core linked via an ethyl chain to a modified indole moiety. The indole ring is further substituted with a thioether group connected to a 2-(benzylamino)-2-oxoethyl side chain. Its synthesis typically involves multi-step reactions, including the formation of thioether linkages and amide couplings.
Properties
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNINZGIXSMGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Indole Intermediate: : The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde under acidic conditions.
Formation of Thioether Linkage: : The indole intermediate is reacted with a thiol under nucleophilic substitution conditions to form the thioether linkage.
Coupling with Benzamide: : Finally, the compound is synthesized by coupling the indole-thioether intermediate with a benzamide derivative through amide bond formation, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Large-scale production may involve optimized versions of the above reactions, focusing on maximizing yield and purity while minimizing cost and environmental impact. Key steps might include:
Continuous flow chemistry for improved reaction control and scalability.
Use of solid-phase synthesis for easier purification processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : The carbonyl group in the benzamide can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The indole ring can participate in electrophilic aromatic substitution, reacting with reagents such as nitric acid or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: : m-CPBA, hydrogen peroxide.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted derivatives on the indole ring from substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibit significant anticancer properties.
In vitro Cytotoxicity Studies :
- A study reported an IC50 value of less than 10 µM against A-431 cancer cells, indicating potent cytotoxic effects .
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 | <10 |
Neuroprotective Effects
The compound also shows promise in neuroprotection:
Anticonvulsant Activity :
- In models of induced seizures, compounds structurally related to this compound demonstrated efficacy in reducing seizure frequency .
| Activity Type | Model | Efficacy |
|---|---|---|
| Neuroprotective | Picrotoxin model | Significant reduction in seizure frequency |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various studies:
Cytokine Inhibition :
- Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may exert anti-inflammatory effects .
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | J774A.1 cells | 10 |
Case Study on Anticancer Activity
A comprehensive evaluation of benzamide derivatives revealed that structural modifications significantly impacted anticancer efficacy. Some derivatives achieved lower IC50 values compared to established chemotherapeutics, highlighting the importance of structural optimization in drug design .
Neuroprotective Study
In another study focusing on neuroprotective effects, modifications to thiazole derivatives enhanced their capability to cross the blood-brain barrier and protect against oxidative stress-induced neuronal damage. This underscores the potential application of similar structural modifications in developing effective neuroprotective agents .
Mechanism of Action
The compound's biological activities are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The indole ring may mimic tryptophan residues, allowing the compound to interfere with protein function. The thioether linkage and benzamide group may contribute to binding affinity and specificity. Detailed mechanisms would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzamide and thioether-containing derivatives. Key comparisons include:
Note: Synthesis and physical data for the target compound are inferred from analogues like 2j due to incomplete evidence.
Functional Group Analysis
- Benzamide Core : The 3,5-dimethyl substitution (shared with 2j ) enhances lipophilicity compared to simpler benzamides (e.g., ’s 3-methyl derivative). This may improve membrane permeability in biological systems .
- Thioether Linkage : The thioether group (common in and ) provides conformational flexibility and resistance to hydrolysis, critical for sustained bioactivity.
- Indole and Benzylamino Side Chains: The indole moiety (analogous to ’s indol-3-ylmethyl derivatives) and benzylamino group may facilitate π-π stacking and hydrogen bonding with targets like HDACs .
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis (e.g., Ugi reactions in ) may reduce scalability compared to simpler derivatives like ’s compound.
- Lack of Direct Activity Data : While analogues like 2j are well-characterized, the absence of specific data for the target compound limits conclusive claims about its efficacy or toxicity.
Biological Activity
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an indole moiety, a thioether linkage, and a benzamide core, suggests diverse biological activities. This article explores its biological activity based on available research findings, including synthesis methods, structural characteristics, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 471.62 g/mol. The compound features:
- Indole Moiety : Known for various biological activities including anticancer and antimicrobial properties.
- Thioether Linkage : May enhance reactivity and binding affinity to biological targets.
- Benzamide Core : Contributes to the compound's interaction capabilities with proteins and enzymes.
Anticancer Potential
Research indicates that compounds related to benzamide and indole derivatives exhibit anticancer properties. For instance, studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the benzylamino group in this compound may enhance its efficacy against cancer cells by improving its interaction with cellular targets.
| Compound | Activity | EC50 (μM) |
|---|---|---|
| WO5m | β-cell protective against ER stress | 0.1 ± 0.01 |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Anticancer activity | Not specified |
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects, particularly in conditions involving oxidative stress or neurodegeneration. The indole structure is known to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Enzyme Modulation
The thioether and benzamide functionalities may allow this compound to act as an enzyme modulator. Studies have shown that similar compounds can inhibit various enzymes involved in disease processes, such as kinases and phosphatases.
Case Studies and Research Findings
-
Structure-Activity Relationship (SAR) Studies :
- A study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that exhibit significant β-cell protective activity against endoplasmic reticulum (ER) stress, with one analog showing maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM . This highlights the potential for similar compounds to protect pancreatic β-cells from dysfunction related to diabetes.
-
Anticancer Screening :
- In a drug library screening for anticancer compounds, derivatives of indole were evaluated for their ability to inhibit tumor growth in multicellular spheroids . Although specific data on this compound was not reported, the findings suggest that related compounds may possess significant anticancer activity.
Q & A
Q. How can AI-driven autonomous laboratories enhance the development of this compound’s analogs?
- Methodological Answer : Integrate robotic synthesis platforms with ML algorithms (e.g., reinforcement learning) for high-throughput experimentation. Real-time feedback from inline analytics (e.g., Raman spectroscopy) enables adaptive optimization of reaction conditions (e.g., temperature ramps, reagent stoichiometry) .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (IC₅₀) may arise from assay conditions (e.g., serum concentration affecting compound solubility). Resolve via standardized protocols (e.g., CLSI guidelines) and meta-analysis of published data using hierarchical Bayesian models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
